

Application Notes and Protocols: Nickel Sulfide in Catalysis and Electrocatalysis

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel sulfide (NiS_x) in various catalytic and electrocatalytic applications. Detailed experimental protocols, performance data, and visual representations of workflows and mechanisms are included to facilitate research and development in these areas.

Section 1: Electrocatalytic Applications of Nickel Sulfide

Nickel sulfides, with their diverse stoichiometries (e.g., NiS, NiS₂, Ni₃S₂, Ni₇S₆, Ni₉S₈), have emerged as highly promising, cost-effective, and efficient electrocatalysts for several key energy-related reactions. Their excellent electrical conductivity and tunable electronic structures make them viable alternatives to precious metal catalysts.[1]

Hydrogen Evolution Reaction (HER)

Nickel sulfides are extensively studied for the HER in alkaline media, a crucial process for producing green hydrogen through water splitting.[1] The catalytic activity is highly dependent on the specific crystalline phase of the nickel sulfide.

Table 1: Performance of Nickel Sulfide-Based Catalysts for HER in Alkaline Media



Catalyst	Substrate	Electrolyt e	Overpote ntial at 10 mA/cm² (mV vs. RHE)	Tafel Slope (mV/dec)	Stability	Referenc e
h-NiS	Ni foam	1 М КОН	163	89.3	10 h	[2]
o-Ni ₉ S ₈	Ni foam	1 М КОН	266	113.0	10 h	[2]
Ni ₃ S ₂	Ni foam	1 М КОН	223	-	-	[3]
Cu-Ni ₃ S ₂	Ni foam	1 М КОН	121	-	-	[4]
Mo-Ni₃S₂ NRs	-	1.0 M KOH	37.7	-	24 h	[4]
NiS/Ni	Carbon cloth	-	161	74	-	[5]

Experimental Protocol: Synthesis of h-NiS and o-Ni₉S₈ Nanoparticles for HER

This protocol describes a microwave-assisted solvothermal method for the selective synthesis of hexagonal NiS (h-NiS) and orthorhombic Ni₉S₈ (o-Ni₉S₈).[2]

Materials:

- Nickel(II) acetylacetonate [Ni(acac)₂]
- 1-dodecanethiol (DDT) or Thiourea
- N-methyl-2-pyrrolidone (NMP)
- Ethanol
- Hexane
- Microwave reactor (e.g., Anton Paar Monowave 300)

Procedure:



- Precursor Solution: In a typical synthesis, prepare a solution of Ni(acac)2 in NMP.
- Sulfur Source Addition:
 - For o-Ni₉S₈: Add 1-dodecanethiol (DDT) to the precursor solution.
 - For h-NiS: Add thiourea to the precursor solution.
- Microwave Synthesis: Place the reaction mixture in the microwave reactor and irradiate at 100 W for 1 hour.[2]
- Purification: After the reaction, centrifuge the mixture to collect the product. Wash the
 precipitate several times with an ethanol/water or ethanol/hexane mixture to remove
 unreacted precursors.
- Drying: Dry the final product in a vacuum oven at 60 °C for 24 hours.[2]

Experimental Protocol: Electrochemical Measurement of HER Activity

This protocol outlines a standard three-electrode setup for evaluating the HER performance of the synthesized nickel sulfide catalysts.[1][6]

Setup:

- Working Electrode: Nickel sulfide catalyst loaded onto a conductive substrate (e.g., nickel foam, glassy carbon).
- Counter Electrode: Graphite rod or platinum wire.[2][6]
- Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
- Electrolyte: 1.0 M KOH solution.[3]

Procedure:

Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity water.



- Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the electrolyte.
- Electrochemical Measurements:
 - Linear Sweep Voltammetry (LSV): Record polarization curves at a scan rate of, for example, 10 mV/s to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).[6]
 - \circ Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log |j|) to obtain the Tafel slope, which provides insight into the reaction mechanism.
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS to analyze the electrode kinetics and charge transfer resistance.
 - Chronoamperometry or Chronopotentiometry: Conduct long-term tests at a constant potential or current to evaluate the stability of the catalyst.

Diagram: HER Experimental Workflow

Caption: Workflow for NiSx HER catalyst synthesis and testing.

Oxygen Evolution Reaction (OER)

Nickel sulfides also serve as efficient pre-catalysts for the OER, the anodic half-reaction in water splitting. During the OER process in alkaline media, the surface of nickel sulfide often transforms into the catalytically active nickel (oxy)hydroxide (NiOOH).[7]

Table 2: Performance of Nickel Sulfide-Based Catalysts for OER in Alkaline Media



Catalyst	Substrate	Electrolyt e	Overpote ntial at 10 mA/cm² (mV vs. RHE)	Tafel Slope (mV/dec)	Stability	Referenc e
Dual-phase NiS/Ni ₇ S ₆	Ni foil	1 М КОН	290	-	50 h	[2][6]
NiO/NiS Heterostru cture	-	1 М КОН	209 (at 40 mA/cm²)	60	Several hours	[7]
Fe-Ni ₃ S ₂	Ni foam	1.0 M KOH	230 (at 100 mA/cm²)	43	100 h	[8]
NiS/Ni	Carbon cloth	-	301	46	-	[5]
Ni ₃ S ₂	-	-	350	-	-	[9]

Experimental Protocol: Synthesis of Dual-Phase NiS/Ni₇S₆ on Ni Foil for OER

This protocol describes a vapor-phase deposition method to grow dual-phase nickel sulfide directly on a nickel foil substrate.[6]

Materials:

- Nickel foil
- Hydrogen sulfide (H₂S) gas
- Tube furnace

Procedure:

• Substrate Preparation: Clean the nickel foil to remove any surface impurities.



- Vapor Phase Deposition: Place the nickel foil in a tube furnace. Heat the furnace to 200 °C in the presence of H₂S gas.[6]
- Cooling: After the desired reaction time, cool the furnace down to room temperature under an inert atmosphere.

Experimental Protocol: Electrochemical Measurement of OER Activity

The experimental setup for OER is similar to that for HER, with adjustments to the potential window.

Setup:

- Working Electrode: Nickel sulfide-coated nickel foil.
- Counter Electrode: Graphite rod.[2]
- Reference Electrode: Hg/HgO.[2]
- Electrolyte: 1.0 M KOH solution.[2]

Procedure:

- Catalyst Activation: Before OER measurements, activate the catalyst by performing multiple cyclic voltammetry (CV) scans until a stable voltammogram is obtained. This in-situ activation is crucial for forming the active NiOOH layer.[2]
- LSV Measurement: Record the OER polarization curve by sweeping the potential to anodic values (e.g., from 1.0 V to 1.8 V vs. RHE) at a scan rate of 10 mV/s.[10]
- Tafel and Stability Analysis: Perform Tafel analysis and long-term stability tests as described for the HER protocol.

Diagram: OER Catalyst Activation and Reaction

Caption: In-situ activation of NiSx to NiOOH for OER.

Urea Oxidation Reaction (UOR)



The electro-oxidation of urea is a promising alternative to the OER for energy-saving hydrogen production, as it has a lower theoretical cell potential. Nickel sulfide-based materials have shown excellent activity for the UOR in alkaline media.[11]

Table 3: Performance of Nickel Sulfide-Based Catalysts for UOR in Alkaline Media

Catalyst	Electrolyte	Potential at 100 mA/cm² (V vs. RHE)	Onset Potential (V vs. RHE)	Tafel Slope (mV/dec)	Reference
Nanoflower β-NiS	1 M KOH + 0.33 M Urea	1.45 (at 50 mA/cm²)	1.40	66	
NiS nanotubes	1 M KOH + 0.33 M Urea	~1.39	-	-	[12]
Ni-Sn sulfide	-	1.36 (at 10 mA/cm²)	-	-	[12]
Sv- CoNiS@NF	-	1.397	-	-	

Experimental Protocol: Hydrothermal Synthesis of Nanoflower β -NiS for UOR

This protocol describes a facile hydrothermal method for synthesizing nanoflower-like β -NiS. [13]

Materials:

- Nickel salt (e.g., Nickel(II) nitrate hexahydrate)
- Sulfur source (e.g., Thiourea)
- Coordination agent/solvent (e.g., Diethanolamine DEA)
- Teflon-lined autoclave

Procedure:

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- Precursor Solution: Dissolve the nickel salt and thiourea in DEA.
- Hydrothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat it at a specific temperature for a set duration.
- Product Recovery: After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.

Experimental Protocol: Electrochemical Measurement of UOR Activity

Setup:

- Standard three-electrode cell.
- Electrolyte: 1 M KOH with 0.33 M urea.[13]

Procedure:

- LSV Measurement: Record the polarization curves in the electrolyte with and without urea to determine the onset potential and current density for UOR.
- Kinetic Analysis: Perform Tafel analysis to evaluate the reaction kinetics.
- Stability Test: Conduct chronoamperometric or chronopotentiometric measurements to assess the long-term stability of the catalyst.

Diagram: UOR vs. OER for H2 Production

Caption: UOR offers a more energy-efficient route to H₂.

CO₂ Reduction

The electrochemical reduction of CO₂ into valuable fuels and chemicals is a key strategy for carbon capture and utilization. While research in this area is dominated by other materials, some nickel sulfide-based composites have shown promise.

Table 4: Performance of a Nickel Sulfide-Containing Catalyst for CO₂ Reduction



Catalyst	Product	Electrol yte	Potentia I (V vs. RHE)	Faradai c Efficien cy (%)	Current Density (mA/cm²)	Stability	Referen ce
FeS ₂ /NiS Nanocom posite	СН₃ОН	0.5 M KHCO₃	-0.6	64	3.1	4 h	[14]

Experimental Protocol: Synthesis of FeS2/NiS Nanocomposite for CO2 Reduction

This protocol describes the hydrothermal synthesis of a FeS₂/NiS nanocomposite.[14]

Materials:

- Iron and nickel precursors (e.g., nitrates or chlorides)
- Sulfur source (e.g., thiourea or sodium sulfide)
- Teflon-lined autoclave

Procedure:

- Precursor Solution: Dissolve the iron and nickel precursors and the sulfur source in a suitable solvent (e.g., deionized water).
- Hydrothermal Synthesis: Transfer the solution to a Teflon-lined autoclave and heat it to a specified temperature for a certain duration.
- Product Recovery: Collect, wash, and dry the resulting nanocomposite powder as described in previous protocols.

Experimental Protocol: Electrochemical Measurement of CO₂ Reduction

Setup:

 Gas-tight two-compartment electrochemical cell separated by an anion exchange membrane.[15]



- Working Electrode: Catalyst ink drop-casted onto a gas diffusion layer.
- Counter Electrode: Platinum foil.
- Reference Electrode: Ag/AgCl.
- Electrolyte: CO₂-saturated 0.5 M KHCO₃.[14]

Procedure:

- Electrolyte Saturation: Purge the catholyte with CO₂ for at least 30 minutes before the experiment.
- Controlled Potential Electrolysis: Apply a constant potential (e.g., -0.6 V vs. RHE) for a set period.[14]
- Product Analysis: Analyze the gas and liquid products using gas chromatography (GC) and high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to determine the Faradaic efficiency for each product.

Diagram: CO₂ Reduction Experimental Setup

Caption: Schematic of a CO2 reduction electrolysis cell.

Section 2: Catalytic Applications of Nickel Sulfide in Organic Synthesis

While less explored than their electrocatalytic applications, nickel sulfides have demonstrated utility in certain organic transformations.

Hydrogenation of Cyclohexanone

Unsupported nickel sulfide catalysts have been used for the hydrogenation of cyclohexanone.

Table 5: Catalytic Performance of Nickel Sulfide in Cyclohexanone Hydrogenation



Catalyst	Reaction Conditions	Conversion (%)	Selectivity	Reference
Unsupported Ni- W sulfide	Atmospheric pressure	-	High selectivity to cyclohexene	
Ni/Al ₂ O ₃	200-300 °C	-	Cyclohexanone from phenol and cyclohexanol	_

Experimental Protocol: Cyclohexanone Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of cyclohexanone.

Materials:

- · Unsupported nickel sulfide catalyst
- Cyclohexanone
- Hydrogen gas
- Fixed-bed tubular flow reactor

Procedure:

- Catalyst Loading: Load the nickel sulfide catalyst into the reactor.
- Reaction: Introduce cyclohexanone and hydrogen gas into the reactor at the desired temperature and pressure.
- Product Analysis: Analyze the product stream using techniques like gas chromatography to determine conversion and selectivity.

Reduction of 4-Nitrophenol

Nickel sulfide nanoparticles have been shown to catalyze the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like NaBH₄.



Experimental Protocol: Reduction of 4-Nitrophenol

This protocol outlines the catalytic reduction of 4-nitrophenol.

Materials:

- · Nickel sulfide nanoparticle catalyst
- 4-nitrophenol (4-NP) solution
- Sodium borohydride (NaBH₄) solution
- UV-Vis spectrophotometer

Procedure:

- Reaction Mixture: In a cuvette, mix the 4-NP solution with a freshly prepared NaBH4 solution.
- Catalyst Addition: Add a specific amount of the nickel sulfide catalyst suspension to the mixture to initiate the reaction.
- Monitoring: Monitor the progress of the reaction by recording the UV-Vis absorption spectrum
 of the solution over time. The peak corresponding to 4-nitrophenolate ions will decrease as
 the reaction proceeds.

Diagram: Catalytic Reduction of 4-Nitrophenol

Caption: NiSx-catalyzed reduction of 4-nitrophenol.

Conclusion

Nickel sulfide-based materials are versatile catalysts and electrocatalysts with significant potential in renewable energy technologies and organic synthesis. Their performance is highly dependent on their phase, morphology, and the presence of dopants or heterostructures. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of nickel sulfides in their specific applications. Further research into tuning the active sites and understanding the reaction mechanisms will undoubtedly lead to the development of even more efficient and robust nickel sulfide catalysts.



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- To cite this document: BenchChem. [Application Notes and Protocols: Nickel Sulfide in Catalysis and Electrocatalysis]. BenchChem, [2025]. [Online PDF]. Available at:



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